

Vistusertib IC50 values for mTOR kinase inhibition

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Compound Focus: Vistusertib

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Vistusertib (AZD2014) IC₅₀ Values

Assay Type / Experimental System	Target / Readout	IC ₅₀ Value	Citation
Biochemical Assay (Isolated recombinant mTOR enzyme)	mTOR kinase	2.81 nM	[1]
Cellular Assay (MDAMB468 cells)	Phosphorylation of AKT (Ser473) - mTORC2 substrate	78 nM	[1]
Cellular Assay (MDAMB468 cells)	Phosphorylation of S6 (Ser235/236) - mTORC1 substrate	210 nM	[1]
In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts)	Phosphorylation of AKT (Ser473)	119 nM (total plasma concentration)	[1]
In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts)	Phosphorylation of S6 (Ser235/236)	392 nM (total plasma concentration)	[1]

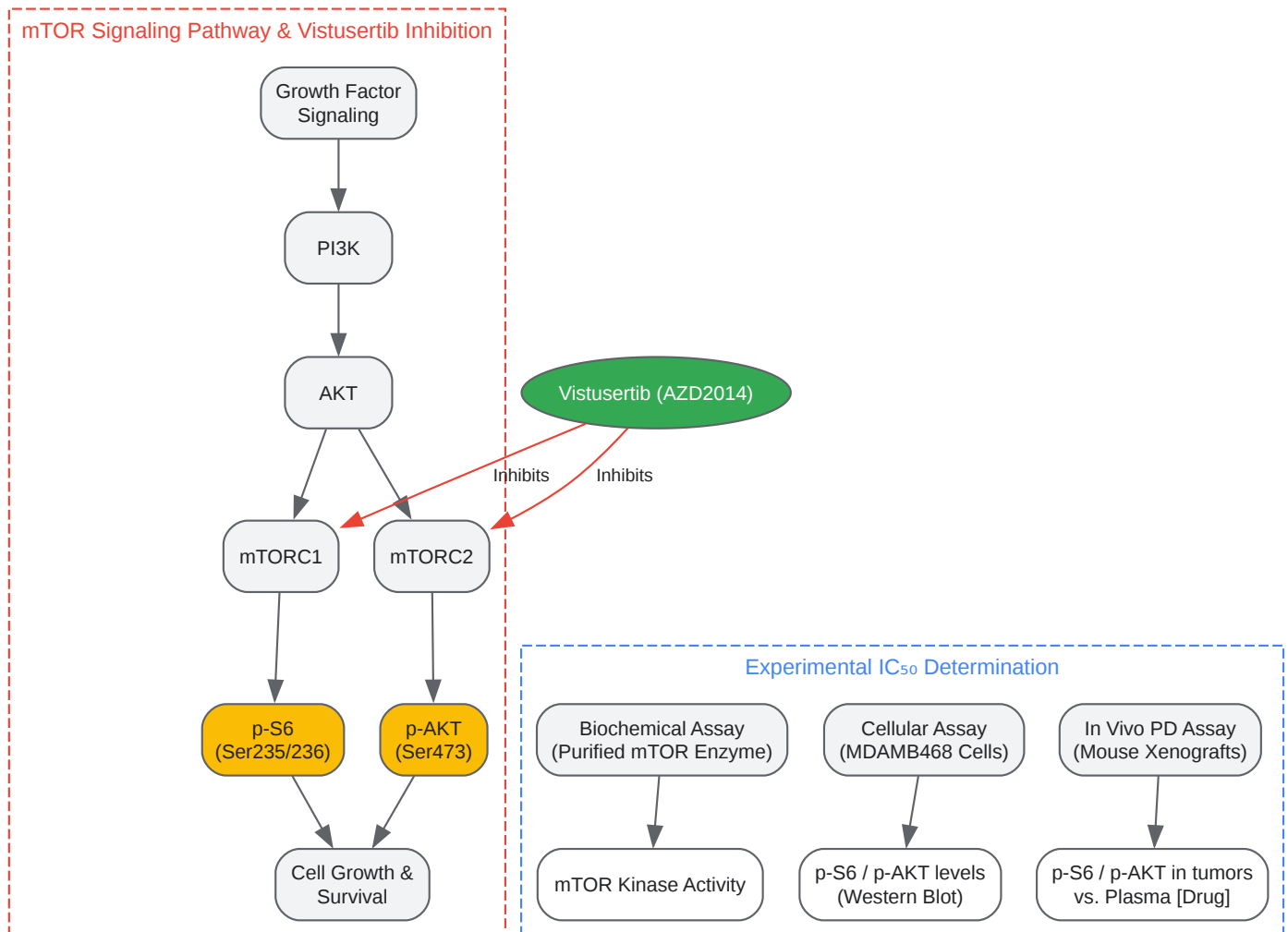
Experimental Context and Methodology

The provided data highlights the potency of **Vistusertib** across different experimental settings, from isolated enzymes to live animal models.

- **Mechanism of Action:** **Vistusertib** is a second-generation mTOR inhibitor that acts as an **ATP-competitive mTOR kinase inhibitor**. It simultaneously targets both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that only inhibit mTORC1 [2] [1]. The inhibition of these complexes is confirmed by the reduction in phosphorylation of their respective downstream substrates: S6 (mTORC1) and AKT at Ser473 (mTORC2) [1] [3].
- **In Vivo Models:** The pharmacodynamic (PD) IC₅₀ values were calculated by correlating drug plasma concentrations with the degree of biomarker inhibition (p-AKT and p-S6) in tumors from mouse xenograft models. This demonstrates the compound's ability to engage its target and produce a functional effect in a living organism [1].
- **Key Distinction:** It is important to differentiate between **biochemical** and **cellular** IC₅₀ values. The biochemical IC₅₀ (2.81 nM) reflects pure enzyme potency, while the higher cellular IC₅₀s result from factors like cell permeability and intracellular drug concentrations [1].

Research and Clinical Context

The following diagram outlines the signaling pathway targeted by **Vistusertib** and the experimental workflow for determining the IC₅₀ values summarized above.



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Vistusertib inhibits both mTORC1 and mTORC2, reducing phosphorylation of downstream biomarkers S6 and AKT. IC₅₀ is measured in biochemical, cellular, and in vivo models.

Vistusertib has been investigated in various preclinical and clinical contexts, though it has not yet received FDA approval [2] [4].

- **Preclinical Combination Studies:** Research has explored combining **Vistusertib** with other agents. For instance, in ovarian cancer models, the combination of **Vistusertib** and paclitaxel showed

additive growth inhibitory effects in most cell lines tested and significantly increased tumor apoptosis and reduced tumor volumes in vivo compared to either drug alone [3].

- **Clinical Trial Outcomes:** A phase II trial investigated **Vistusertib** in patients with STK11-deficient non-small cell lung cancer (NSCLC). The study concluded that the objective response and durable clinical benefit rates were insufficient to recommend **Vistusertib** as a single agent in this specific context, highlighting the challenges of monotherapy and potential avenues for combination treatments [5].

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References

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